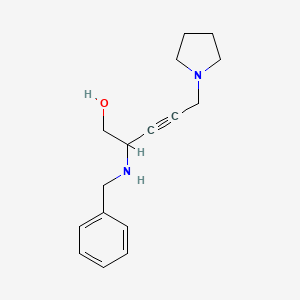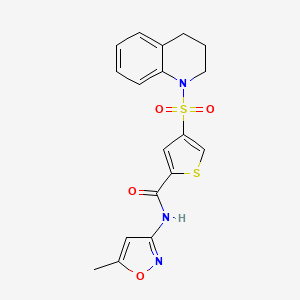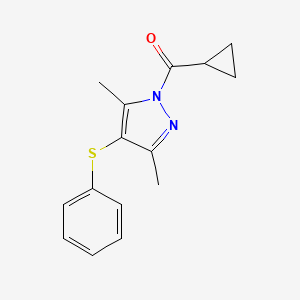
1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are widely used in the pharmaceutical industry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines . The cyclopropylcarbonyl group could potentially be introduced through a carbonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely feature a pyrazole ring substituted at the 1-position with a cyclopropylcarbonyl group, at the 3 and 5 positions with methyl groups, and at the 4-position with a phenylthio group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3 and 5 positions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Pyrazoles are generally stable compounds . The presence of the cyclopropylcarbonyl group could potentially introduce some strain into the molecule .科学的研究の応用
Rearrangement and Synthesis in Organic Chemistry
The structural and synthetic versatility of pyrazoles, such as 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, plays a pivotal role in organic synthesis. For instance, pyrazoles undergo rearrangements like the van Alphen–Hüttel rearrangement, highlighting their capacity for transformation into diverse structural motifs under various conditions. This property is crucial for synthesizing compounds with potential pharmacological applications. The rearrangement processes of pyrazoles offer pathways to synthesize novel compounds, including pyrazole carboxylates and phenanthridine derivatives, showcasing the chemical flexibility and utility of pyrazoles in organic synthesis (Vasin et al., 2018).
Catalysis and Heterogeneous Reactions
Pyrazoles also find applications in catalysis, demonstrated by the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives using novel catalysts. These reactions underscore the role of pyrazoles in facilitating catalytic processes that lead to compounds with significant potential in various scientific fields, including materials science and drug discovery. The development of environmentally benign catalytic methods using pyrazoles is a testament to their importance in green chemistry and sustainable practices (Maleki & Ashrafi, 2014).
Anticancer Research
In the realm of biomedical research, pyrazole derivatives exhibit promising anticancer properties. Novel platinum (II) and palladium (II) complexes with pyrazole-containing ligands have been evaluated for their anticancer activity, demonstrating the potential of pyrazole derivatives as scaffolds for developing new anticancer agents. These studies reveal the therapeutic potential of pyrazole compounds, particularly in targeting and inhibiting cancer cell proliferation, which is paramount for advancing cancer treatment strategies (Budzisz et al., 2004).
Biological and Pharmacological Activities
The diversity of biological activities exhibited by pyrazole derivatives is vast, ranging from antimicrobial to anti-inflammatory effects. This diversity underscores the role of pyrazoles in drug discovery and pharmaceutical research, where their pharmacological potentials are continually explored. Pyrazole derivatives' ability to bind to various biological targets offers insights into the development of new therapeutic agents, highlighting their significance in medicinal chemistry and pharmaceutical sciences (Kendre et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
cyclopropyl-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-14(19-13-6-4-3-5-7-13)11(2)17(16-10)15(18)12-8-9-12/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALILASMFVIFZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)
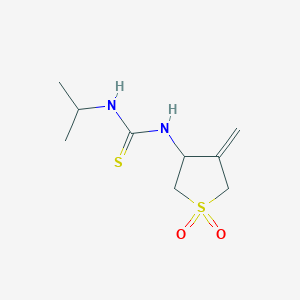
![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)
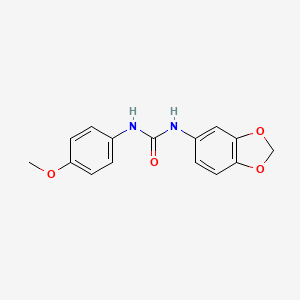
![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)
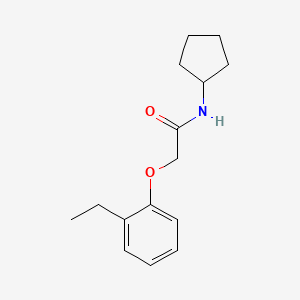
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)
![(4aR,7aS)-4-[(4-phenoxyphenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)
![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)
